molecular formula C24H31N3O3 B2956928 2,6-dimethoxy-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide CAS No. 921894-63-5

2,6-dimethoxy-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide

Cat. No.: B2956928
CAS No.: 921894-63-5
M. Wt: 409.53
InChI Key: KVTQSTUWZDTKGG-UHFFFAOYSA-N
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Description

2,6-dimethoxy-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C24H31N3O3 and its molecular weight is 409.53. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Potential Applications

  • Synthesis of Novel Analogs for Antipsychotic Agents : Research by Norman, Kelley, and Hollingsworth (1993) involved synthesizing conformationally restricted derivatives of remoxipride, a compound related to 2,6-dimethoxy-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide, to evaluate their potential as antipsychotic agents. Their focus was on the dopamine D-2 receptor, although enhanced affinities were not observed in this series (Norman, Kelley, & Hollingsworth, 1993).

  • Anti-inflammatory and Analgesic Applications : A study by Abu‐Hashem, Al-Hussain, and Zaki (2020) synthesized new compounds derived from visnaginone and khellinone with potential applications as anti-inflammatory and analgesic agents. These compounds showed significant inhibitory activity on COX-2 selectivity, comparable to standard drugs (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

  • Synthesis of Polyamides for Material Science : Faghihi, Shabanian, and Izadkhah (2010) synthesized new optically active polyamides using a chiral diacid, which included 2-(1,3-isoindolinedione-2-yl)glutaric acid, a compound related to the chemical structure . These polyamides have potential applications in material science due to their solubility and thermal properties (Faghihi, Shabanian, & Izadkhah, 2010).

Chemical Synthesis and Characterization

  • High-Yield Synthesis Techniques : Bobeldijk, Verhoeff, Vekemans, Buck, Doremalen, Hoof, and Janssen (1990) developed a high-yield synthesis method for a precursor compound, which is structurally similar to this compound. Their work focused on efficient synthesis techniques, which could be relevant for the production of related compounds (Bobeldijk et al., 1990).

  • Heterocyclic Compound Synthesis : Studies like the one by Katritzky, Xu, He, and Mehta (2001) involve the synthesis of heterocyclic compounds including 1,4-benzothiazepines and 1,4-benzoxazepines, utilizing building blocks related to the compound . Such research contributes to the development of novel chemical entities with potential pharmacological applications (Katritzky, Xu, He, & Mehta, 2001).

Mechanism of Action

Properties

IUPAC Name

2,6-dimethoxy-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O3/c1-26-14-11-18-15-17(9-10-19(18)26)20(27-12-4-5-13-27)16-25-24(28)23-21(29-2)7-6-8-22(23)30-3/h6-10,15,20H,4-5,11-14,16H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVTQSTUWZDTKGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=C(C=CC=C3OC)OC)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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